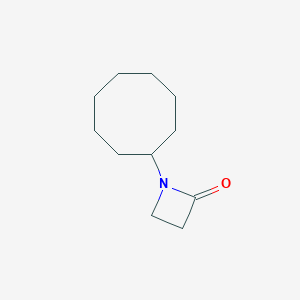
2-Azetidinone, 1-cyclooctyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinone, 1-cyclooctyl- is a derivative of azetidinone, a class of compounds known for their β-lactam ring structure. This compound is characterized by a four-membered lactam ring with a cyclooctyl group attached to the nitrogen atom. Azetidinones are significant in medicinal chemistry due to their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1-cyclooctyl- typically involves the Staudinger ketene-imine cycloaddition reaction. This reaction is a [2+2] cycloaddition between a ketene and an imine, forming the β-lactam ring. The reaction can be carried out thermally or photochemically using acid chlorides in the presence of triethylamine or α-diazoketones as ketene precursors .
Industrial Production Methods
Industrial production of 2-Azetidinone, 1-cyclooctyl- often employs microwave irradiation to expedite the reaction process. This method is considered greener and more efficient compared to conventional methods, offering higher yields and shorter reaction times . The reaction typically involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine .
Análisis De Reacciones Químicas
Types of Reactions
2-Azetidinone, 1-cyclooctyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the β-lactam ring to β-amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the β-lactam ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include β-amino acids, β-amino alcohols, and various substituted azetidinones .
Aplicaciones Científicas De Investigación
2-Azetidinone, 1-cyclooctyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Azetidinone, 1-cyclooctyl- involves its interaction with specific molecular targets. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis . Additionally, the compound may inhibit cholesterol absorption in the intestine by targeting cholesterol transporters .
Comparación Con Compuestos Similares
Similar Compounds
Penicillins: Contain a β-lactam ring and are widely used as antibiotics.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: Highly effective β-lactam antibiotics used for severe infections.
Uniqueness
2-Azetidinone, 1-cyclooctyl- is unique due to its specific cyclooctyl substitution, which may confer distinct biological activities and pharmacokinetic properties compared to other β-lactam compounds .
Propiedades
Número CAS |
62665-00-3 |
|---|---|
Fórmula molecular |
C11H19NO |
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
1-cyclooctylazetidin-2-one |
InChI |
InChI=1S/C11H19NO/c13-11-8-9-12(11)10-6-4-2-1-3-5-7-10/h10H,1-9H2 |
Clave InChI |
UIIBLOWMTUMOJY-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)N2CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)
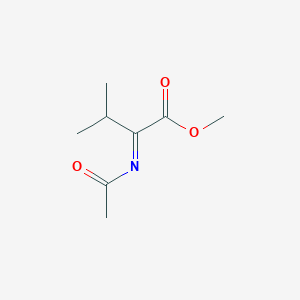

![Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester](/img/structure/B14514049.png)
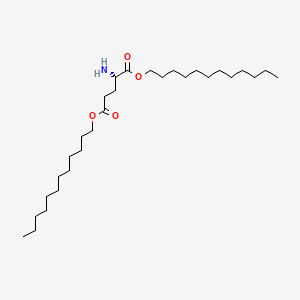
![1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B14514064.png)
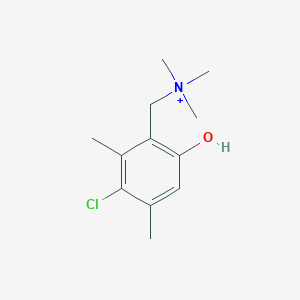
![2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14514081.png)
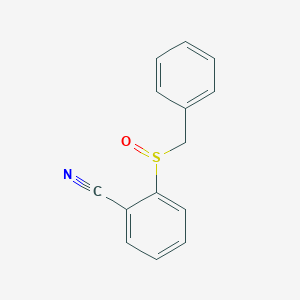
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)


